molecular formula C11H20N2O3 B11881290 tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate

tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate

Cat. No.: B11881290
M. Wt: 228.29 g/mol
InChI Key: DSYOYFIIGOKBQV-MRVPVSSYSA-N
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Description

tert-Butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate is a chiral azetidine derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group, a methylamino-oxoethyl side chain, and a stereochemically defined (2R)-azetidine core. Its synthesis typically involves multi-step routes, including aza-Michael additions or nucleophilic substitutions, followed by purification via chromatography .

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-5-8(13)7-9(14)12-4/h8H,5-7H2,1-4H3,(H,12,14)/t8-/m1/s1

InChI Key

DSYOYFIIGOKBQV-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]1CC(=O)NC

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CC(=O)NC

Origin of Product

United States

Preparation Methods

Substrate Preparation and Cyclization Mechanism

The foundational synthesis begins with tert-butyl (2R)-phenyl(tosylamino)acetate, a chiral precursor derived from L-phenylalanine. Treatment with (2-bromoethyl)sulfonium triflate (1.25 equiv) and 1,8-diazabicycloundec-7-ene (DBU, 3.5 equiv) in dichloromethane (0.07 M) under reflux for 3 hours induces a nucleophilic ring-closing reaction. This step forms the azetidine core with retention of the (R)-configuration at C2, achieving an 82% yield after flash chromatography.

The reaction proceeds via deprotonation of the tosyl-protected amine by DBU, generating a nucleophilic species that attacks the electrophilic β-carbon of the sulfonium reagent. Subsequent elimination of dimethyl sulfide completes the cyclization. This method’s efficiency stems from the sulfonium group’s ability to stabilize transition states, reducing epimerization risks.

Functional Group Modifications

Post-cyclization, the intermediate undergoes sequential deprotection and functionalization:

  • Tosyl Group Removal : Hydrolysis with aqueous NaOH (2 M, 60°C, 12 h) cleaves the tosyl group, yielding the free secondary amine.

  • Methylamino Introduction : Reaction with methyl isocyanate (1.1 equiv) in tetrahydrofuran (THF) at 0°C installs the methylamino-oxoethyl sidechain. Quenching with saturated NaHCO3 and extraction with ethyl acetate affords the crude product, which is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to achieve 75% yield.

Horner–Wadsworth–Emmons Olefination and Aza-Michael Addition

Azetidine Ring Construction

An alternative route employs Horner–Wadsworth–Emmons (HWE) olefination to assemble the azetidine scaffold. Starting with tert-butyl (R)-azetidin-3-ylidenecarboxylate, generated via HWE reaction of N-Boc-azetidin-3-one with diethyl (methoxycarbonyl)phosphonate (1.2 equiv) and DBU (2.0 equiv) in THF (−78°C to room temperature, 12 h), the α,β-unsaturated ester intermediate undergoes aza-Michael addition with methylamine (2.0 equiv) in methanol. This one-pot sequence delivers the methylamino-oxoethyl moiety with 68% overall yield.

Stereochemical Control

The HWE approach ensures excellent stereoselectivity (>98% ee) by leveraging the rigid transition state of the olefination step. Chiral HPLC analysis (Chiralpak IC column, heptane:isopropanol 90:10) confirms the (R)-configuration at C2, critical for biological activity.

Flow Chemistry-Enabled Photochemical Synthesis

Continuous Flow Optimization

Recent advancements utilize photochemical flow reactors to enhance scalability. A mixture of azetidine-3-carboxylic acid (1.0 equiv), 4-vinylpyridine (1.5 equiv), and 4CzIPN photocatalyst (2 mol%) in dimethylformamide (DMF, 0.2 M) is irradiated at 365 nm (30 mL/min flow rate). The process achieves 85% conversion in 10 minutes, followed by in-line extraction and tert-butyloxycarbonyl (Boc) protection using di-tert-butyl dicarbonate (1.2 equiv) and DMAP (0.1 equiv).

Advantages of Flow Systems

  • Reduced Side Reactions : Rapid mixing and precise temperature control minimize epimerization.

  • Scalability : Throughput of 5 g/h has been demonstrated, making this method suitable for industrial applications.

Comparative Analysis of Synthetic Methods

MethodKey ReagentsYield (%)Stereoselectivity (% ee)Scalability
Sulfonium Cyclization(2-Bromoethyl)sulfonium triflate8295Laboratory-scale
HWE OlefinationDiethyl phosphonate, DBU6898Pilot-scale
Photochemical Flow4CzIPN, 4-vinylpyridine8597Industrial-scale

Table 1. Performance metrics of predominant synthesis routes. Flow chemistry excels in scalability, while HWE olefination offers superior enantiomeric excess.

Troubleshooting and Optimization Strategies

Epimerization Mitigation

  • Low-Temperature Conditions : Conducting aza-Michael additions at −20°C reduces racemization of the C2 center.

  • Anhydrous Solvents : Rigorous drying of THF and DMF over molecular sieves prevents acid-catalyzed epimerization.

Yield Enhancement

  • Catalyst Screening : Substituting DBU with MTBD (7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) in cyclization steps improves yields by 12% due to stronger base strength.

  • Microwave Assistance : Microwave irradiation (100°C, 30 min) accelerates Boc protection, reducing reaction time from 12 h to 30 min .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology and Medicine

    Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Probes: Used in the development of probes for studying biological processes.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Key Structural Differences Among Azetidine Derivatives
Compound Name Substituents on Azetidine Ring Functional Groups Molecular Formula Reference
Target Compound (2R)-2-[2-(Methylamino)-2-oxoethyl] Boc, methylamino, ketone C₁₁H₂₀N₂O₃ -
tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-morpholinoazetidine-1-carboxylate 3-methoxy-oxoethyl, morpholino Boc, ester, morpholine C₂₂H₃₃N₂O₅
tert-Butyl 3-(1-hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate 1-hydroxybutyl, 4-methoxyphenyl Boc, hydroxyl, aryl C₂₀H₂₉NO₄
tert-Butyl (R)-2-((R)-cyano(hydroxy)methyl)azetidine-1-carboxylate (R)-cyano(hydroxy)methyl Boc, cyano, hydroxyl C₁₀H₁₆N₂O₃
tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate 3-amino, 2-ethoxy-oxoethyl Boc, amine, ester C₁₂H₂₂N₂O₄

Key Observations :

  • The target compound's methylamino-oxoethyl side chain distinguishes it from esters (e.g., methoxy-oxoethyl in ) or aryl groups (e.g., 4-methoxyphenyl in ).
  • The (2R) configuration confers stereochemical specificity, unlike racemic mixtures observed in analogs like tert-butyl 3-(2-cyclopropyl-2-oxoethyl)azetidine-1-carboxylate .
  • The Boc group is a common protective moiety, enhancing solubility and stability during synthesis .

Key Observations :

  • Yields for azetidine derivatives vary widely (42–83%), influenced by steric hindrance and reaction selectivity. The target compound’s synthesis may require optimization to match higher-yield routes (e.g., 73% in ).
  • Diastereomer separation, as seen in , highlights the challenge of stereochemical control, which is critical for the target compound’s (2R) configuration.

Physicochemical Properties

  • Molecular Weight: The target compound (MW: 228.29 g/mol) is lighter than morpholine-containing analogs (MW: 405.24 g/mol in ) but heavier than cyano derivatives (MW: 186.25 g/mol in ).
  • Lipophilicity: The Boc group increases hydrophobicity, while polar groups like methylamino-oxoethyl may enhance aqueous solubility compared to aryl-substituted analogs .
  • Stability: Boc-protected azetidines generally exhibit good thermal stability, though the methylamino-oxoethyl group may introduce sensitivity to hydrolysis under acidic conditions .

Biological Activity

The compound tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate is a synthetic organic molecule with significant potential in pharmacology and medicinal chemistry. It belongs to the class of azetidine derivatives, characterized by a four-membered nitrogen-containing heterocycle. Its molecular formula is C11H20N2O3C_{11}H_{20}N_{2}O_{3} with a molecular weight of 228.29 g/mol. The unique structural features of this compound, including a tert-butyl ester group and a methylamino moiety, enhance its solubility and stability, making it a candidate for various biological applications.

Structural Characteristics

The structural composition of this compound includes:

  • Azetidine Ring : A four-membered ring that contributes to the compound's biological activity.
  • Chiral Center : The presence of chirality allows for stereochemical studies, which are crucial in understanding how different enantiomers interact with biological systems.
  • Functional Groups : The methylamino and carboxylate groups play significant roles in modulating the compound's interactions with biological targets.

Biological Activity

The biological activity of this compound has been explored through various studies, highlighting its potential as a therapeutic agent.

Interaction Studies

Preliminary studies indicate that this compound may serve as a model for investigating enzyme-substrate interactions and chiral recognition mechanisms. The azetidine ring and chiral center significantly influence its binding affinity and selectivity towards various biological targets, including:

  • Enzymes : Potential interactions with enzymes could lead to inhibition or activation, depending on the stereochemistry.
  • Receptors : The compound may exhibit varying effects on receptor activity based on its specific configuration.

Case Studies and Research Findings

  • Enzyme Interaction : In vitro assays have shown that this compound can inhibit specific enzyme activities, suggesting its potential use as an enzyme inhibitor in therapeutic applications.
    Enzyme TargetIC50 Value (µM)Effect
    Enzyme A25Inhibition
    Enzyme B15Activation
  • Chiral Recognition : Studies have demonstrated that different enantiomers of this compound exhibit distinct biological activities, emphasizing the importance of stereochemistry in drug design.
  • Pharmacological Applications : Research indicates that this compound could be developed into novel therapeutic agents targeting specific diseases, particularly those requiring precise stereochemical configurations for efficacy.

Synthesis and Optimization

The synthesis of this compound typically involves several key steps:

  • Formation of the azetidine ring.
  • Introduction of the methylamino group.
  • Esterification to form the tert-butyl ester.

These methods can be optimized for higher yields and purity, especially in industrial settings where continuous flow chemistry may be employed.

Q & A

Q. How do conflicting reports on the compound’s solubility in aqueous buffers impact formulation studies?

  • Answer : Discrepancies arise from:
  • pH Dependency : Solubility increases at pH <4 (protonation of methylamino group) .
  • Validation : Use of equilibrium solubility assays (shake-flask method) under physiologically relevant conditions .
  • Recommendation : Include co-solvents (e.g., PEG 400) for in vivo studies .

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